
(5-Bromo-2-methylphenyl)hydrazine hydrochloride
Overview
Description
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2. It is a derivative of hydrazine, where the hydrazine group is attached to a brominated and methylated benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial crystallization techniques and is often subjected to quality control measures to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor of specific enzymes by binding to their active sites. The bromine and methyl groups on the benzene ring enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylphenyl)hydrazine
- (5-Bromo-2-methylphenyl)hydrazine sulfate
- (5-Bromo-2-methylphenyl)hydrazine phosphate
Uniqueness
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both bromine and methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor activities, alongside relevant research findings and case studies.
- Molecular Formula : C₇H₉BrN₂·ClH
- Molecular Weight : Approximately 237.53 g/mol
- Structure : Characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, enhancing its reactivity and solubility.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , showing effectiveness against various bacterial strains. Preliminary studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological studies in infectious diseases .
2. Antitumor Activity
The compound has also been investigated for its antitumor properties , particularly against breast cancer cell lines such as MCF-7. Studies demonstrate that it induces apoptosis in these cells, leading to significant reductions in cell viability. The mechanism involves cell cycle arrest and DNA fragmentation, indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to form reactive intermediates through its hydrazine functional group. These intermediates interact with cellular components, influencing various signaling pathways associated with cell proliferation and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on MCF-7 Cells
In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment resulted in:
- Increased apoptosis percentages from 1.88% to 33.19%.
- G1/S phase arrest leading to enhanced DNA fragmentation.
This suggests that the compound may serve as a promising candidate for further development as an anticancer agent .
Synthesis and Applications
The synthesis of this compound involves several methods, emphasizing its accessibility for laboratory research. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and organic synthesis due to its versatile reactivity .
Q & A
Basic Questions
Q. What are the standard synthetic routes for (5-bromo-2-methylphenyl)hydrazine hydrochloride, and how is purity validated?
Methodological Answer: The compound is typically synthesized via refluxing substituted phenylhydrazine hydrochlorides with carbonyl-containing reagents in ethanol. For example, analogous protocols involve reacting benzylideneacetone with phenylhydrazine hydrochloride derivatives under reflux (6–8 hours), followed by crystallization . Purity is confirmed using:
- NMR spectroscopy : Peaks for aromatic protons (δ 7.06–7.72 ppm) and characteristic hydrazine NH signals (δ 9.15–10.59 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 132 for related hydrazine derivatives) .
- Infrared (IR) spectroscopy : Bands for -NH (3213 cm⁻¹) and aromatic C-H (869 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation : The compound shares toxicity profiles with phenylhydrazine derivatives, including hemoglobin binding and hemolytic anemia risks. Use PPE (gloves, lab coats) and work in a fume hood .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How does the bromo-methyl substitution pattern influence cyclocondensation reactions to form pyrazoline derivatives?
Methodological Answer: The electron-withdrawing bromo group and electron-donating methyl substituent modulate reactivity:
- Bromo Group : Enhances electrophilicity at the para position, directing nucleophilic attack in cyclocondensation .
- Methyl Group : Steric effects may slow reaction kinetics but stabilize intermediates via hyperconjugation .
Case Study : In synthesizing pyrazolines, bromo-methyl-substituted hydrazines yield higher regioselectivity compared to unsubstituted analogs due to electronic and steric effects .
Q. What computational methods are used to predict the reactivity of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Evaluates binding affinity with biological targets (e.g., aminopeptidase N, VEGFR2) using software like AutoDock .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation) by acquiring spectra at different temperatures .
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms connectivity .
- Crystallography : Single-crystal X-ray diffraction (e.g., using WinGX ) provides unambiguous structural validation .
Q. What are the applications of this compound in synthesizing bioactive heterocycles?
Methodological Answer: The hydrazine moiety acts as a nucleophile in forming:
- Pyrazolines : Anticancer and anti-inflammatory agents via cyclocondensation with α,β-unsaturated ketones .
- Indole Derivatives : Precursors for kinase inhibitors (e.g., 6-bromo-indole-3-carboxylic acid esters) .
Case Study : A 2024 study demonstrated its use in synthesizing MMP-9 inhibitors with IC₅₀ values <1 μM .
Q. How do solvent polarity and pH affect its stability during long-term storage?
Methodological Answer:
- Polar Protic Solvents (e.g., H₂O) : Accelerate hydrolysis; avoid aqueous storage .
- Acidic Conditions (pH <4) : Stabilize the hydrochloride salt form, preventing decomposition .
Q. What advanced techniques characterize its solid-state structure?
Methodological Answer:
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDKQYITVUEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624260 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214915-80-7 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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